molecular formula C25H15Cl3N2S B15055516 2-((2-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile

2-((2-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile

Cat. No.: B15055516
M. Wt: 481.8 g/mol
InChI Key: YMHXXKSNFQMGSP-UHFFFAOYSA-N
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Description

2-((2-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of multiple chlorinated aromatic rings and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a chlorobenzyl thiol reacts with a nicotinonitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-((2-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
  • 2-((3-Chlorobenzyl)thio)-6-(2-thienyl)nicotinonitrile
  • 2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Uniqueness

2-((2-Chlorobenzyl)thio)-4,6-bis(4-chlorophenyl)nicotinonitrile is unique due to its specific arrangement of chlorinated aromatic rings and the presence of both a thioether and nitrile group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H15Cl3N2S

Molecular Weight

481.8 g/mol

IUPAC Name

4,6-bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C25H15Cl3N2S/c26-19-9-5-16(6-10-19)21-13-24(17-7-11-20(27)12-8-17)30-25(22(21)14-29)31-15-18-3-1-2-4-23(18)28/h1-13H,15H2

InChI Key

YMHXXKSNFQMGSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C#N)Cl

Origin of Product

United States

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